molecular formula C11H13BrOS B14053015 1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one

1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14053015
M. Wt: 273.19 g/mol
InChI Key: OXYGJFIYYPZYMA-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13BrOS It is characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the methylthio group. One common synthetic route includes:

    Bromination: The precursor compound, 1-(2-methylthio)phenyl)propan-1-one, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

    Methylthio Introduction: The brominated intermediate is then treated with a methylthiolating agent, such as methylthiolate, under basic conditions to introduce the methylthio group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromomethyl group.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group may also participate in interactions with biological molecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:

    1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one: This compound has the bromomethyl and methylthio groups in different positions on the phenyl ring, which may affect its reactivity and applications.

    1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one: Another positional isomer with potential differences in chemical behavior and biological activity.

    2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one:

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13BrOS/c1-3-10(13)8-5-4-6-11(14-2)9(8)7-12/h4-6H,3,7H2,1-2H3

InChI Key

OXYGJFIYYPZYMA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC)CBr

Origin of Product

United States

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